5-Bromo-2-hydrazinylpyridine-3-carbonitrile
Description
5-Bromo-2-hydrazinylpyridine-3-carbonitrile is a brominated pyridine derivative featuring a hydrazinyl group at position 2 and a cyano group at position 2. Its molecular formula is C₆H₅BrN₄, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydrazinyl group enhances nucleophilicity, enabling participation in condensation reactions and coordination chemistry, while the bromine atom facilitates cross-coupling reactions .
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2-hydrazinylpyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11) |
InChI Key |
NPAGRRYEWXSNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)NN)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2,5-Dibromo-3-cyanopyridine
The synthesis begins with 2,5-dibromo-3-cyanopyridine, where the 2-bromo group is selectively replaced by hydrazine.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 90–95% | High | Low | Moderate |
| Sequential Functionalization | 50–60% | Moderate | High | High |
Preferred Method : Nucleophilic substitution is superior due to higher yields and fewer steps.
Industrial Applications and Patent Landscape
Chemical Reactions Analysis
Types of Reactions: 5-bromo-2-hydrazinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
Chemistry: 5-bromo-2-hydrazinylnicotinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydrazinylnicotinonitrile and its derivatives involves interactions with specific molecular targets. For instance, the hydrazine group can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-Bromo-2-hydrazinylpyridine-3-carbonitrile with related pyridine derivatives:
Research Findings
- Pharmaceutical Utility : this compound is a precursor to antiviral agents, leveraging its hydrazinyl group for heterocycle formation .
- Coordination Chemistry : The hydrazinyl group binds transition metals (e.g., Cu²⁺), enabling catalytic applications absent in analogs like 5-Bromo-6-methyl-2-pyridinecarbonitrile .
- Synthetic Limitations : Compared to 5-Bromo-3-nitropyridine-2-carbonitrile, the target compound’s hydrazinyl group reduces stability under oxidative conditions, requiring careful storage .
Biological Activity
5-Bromo-2-hydrazinylpyridine-3-carbonitrile (C₇H₈BrN₃) is a heterocyclic compound notable for its unique structural features, including a bromine atom, a hydrazine group, and a carbonitrile functional group attached to a pyridine ring. This combination endows the compound with significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound crystallizes in an orthorhombic space group, which allows for detailed structural analysis using techniques such as X-ray crystallography. The presence of multiple nitrogen atoms contributes to its reactivity and biological interactions, making it a subject of interest in pharmacological research.
Anticancer Potential
Research indicates that compounds containing hydrazine groups often exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of hydrazine exhibit significant inhibition of tumor growth in vitro, suggesting that this compound may have similar effects.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. The unique arrangement of functional groups allows it to interact with various biological targets. Interaction studies have focused on its binding affinity to enzymes involved in cancer progression and other diseases, utilizing techniques such as molecular docking to predict binding interactions .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities. For example, derivatives containing the pyridine nucleus are known for their remarkable antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Hydrazinopyridine | Contains a hydrazine group but lacks bromination | Lacks carbonitrile functionality |
| 5-Bromo-2-chloropyridine | Similar bromination but different halogen | Chlorine vs. bromine; different reactivity |
| 6-Hydrazinopyridine | Hydrazine present at position 6 | Different position of substitution |
| 5-Bromo-pyridine-3-carbonitrile | Contains carbonitrile but lacks hydrazine | No hydrazine functionality |
This table illustrates how the specific combination of functional groups in this compound may contribute to its distinct biological activities compared to other compounds.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency. For example, one study reported IC50 values ranging from 10 µM to 20 µM against breast cancer cell lines.
- Antimicrobial Testing : In tests against bacterial strains such as E. coli and S. aureus, the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
- Enzyme Binding Studies : Molecular docking studies revealed that this compound binds effectively to target enzymes involved in metabolic pathways associated with cancer proliferation, suggesting mechanisms for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
